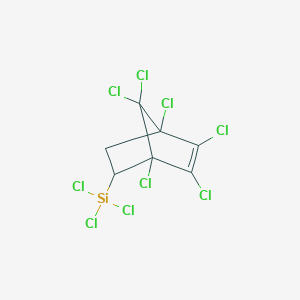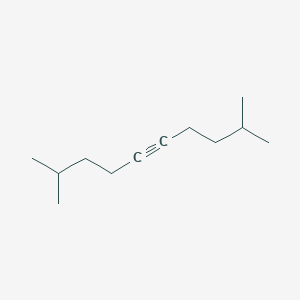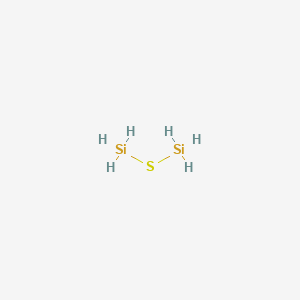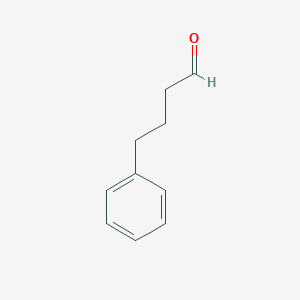
4-Phenylbutanal
Descripción general
Descripción
4-Phenylbutanal is a chemical compound that is not directly mentioned in the provided papers. However, its structural analogs and derivatives have been the subject of various studies, which can provide insights into its potential properties and applications. For instance, derivatives of phenylbutanone have been synthesized and evaluated for their inhibitory effects on certain enzymes, suggesting that 4-Phenylbutanal could also be of interest in biochemical applications .
Synthesis Analysis
The synthesis of related compounds to 4-Phenylbutanal has been reported. For example, the synthesis of 4-phenylbutenone derivatives has been achieved, and these compounds have shown significant inhibitory activities against various enzymes . Additionally, the synthesis of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides has been described, indicating the potential for synthesizing 4-Phenylbutanal through similar methods .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Phenylbutanal has been investigated using techniques such as X-ray diffraction. For instance, the structure of 4-hydroxy-3-phenylbutanamide monohydrate has been determined, revealing a three-dimensional network of hydrogen bonds stabilizing the crystal structure . This suggests that 4-Phenylbutanal could also exhibit interesting structural characteristics.
Chemical Reactions Analysis
The chemical reactivity of compounds related to 4-Phenylbutanal has been explored. Photoreaction studies of 1-(1-cycloalkenyl)-4-phenyl-1-butanones under different conditions have led to various products, indicating that 4-Phenylbutanal may also undergo diverse chemical transformations under photochemical conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Phenylbutanal are not directly reported, studies on similar compounds can provide some context. For example, the physicochemical properties of poly[4-(1,1,3,3-tetramethylbutyl)phenyl methacrylate] have been characterized, suggesting that derivatives of phenylbutyl compounds can exhibit high rigidity and mesomorphic behavior . This could imply that 4-Phenylbutanal may also possess unique physical properties.
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application Summary : 4-Phenyl-1-butanol is used in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation .
- Results or Outcomes : The outcome of this application is the creation of NK105, a nanoparticle formulation. The specific results, including quantitative data or statistical analyses, are not provided in the source .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
- Scientific Field: Organic Chemistry
- Application Summary : 4-Phenyl-1-butanol is used as a reagent in the synthesis of substituted pyrrolidine-2-carboxylic acids .
- Results or Outcomes : The outcome of this application is the creation of substituted pyrrolidine-2-carboxylic acids, which are used in the treatment of AT2 receptor function associated diseases .
Safety And Hazards
4-Phenylbutanal causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
4-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRGTVSKOPUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171404 | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanal | |
CAS RN |
18328-11-5 | |
| Record name | 4-Phenylbutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


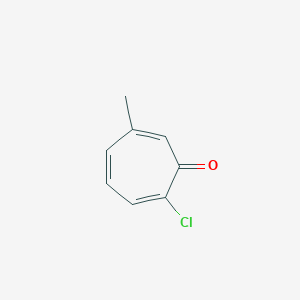
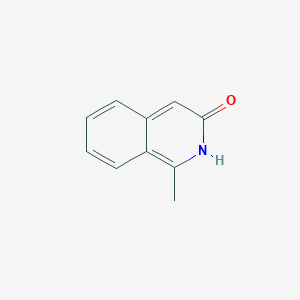
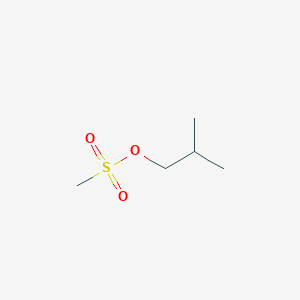
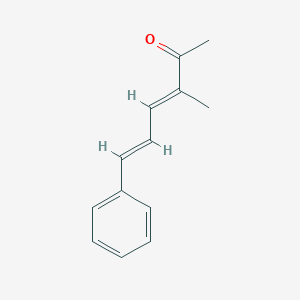
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
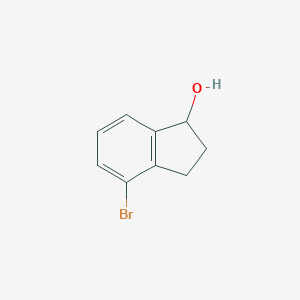
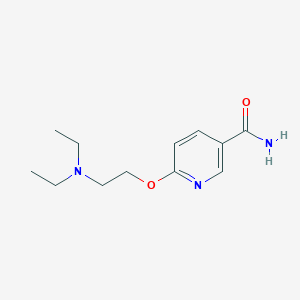
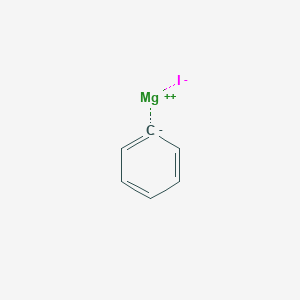
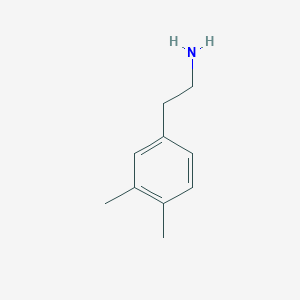
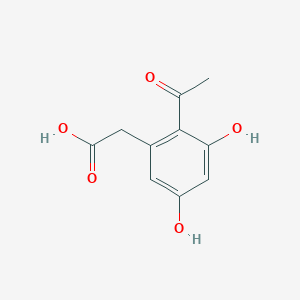
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
